molecular formula C9H9ClF3N B13605145 2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine

2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B13605145
M. Wt: 223.62 g/mol
InChI Key: UYPIWTPAPWTKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The benzaldehyde is reduced to 2-chloro-5-(trifluoromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.

    Conversion to Bromide: The benzyl alcohol is then converted to 2-chloro-5-(trifluoromethyl)benzyl bromide using hydrobromic acid.

    Amination: Finally, the benzyl bromide undergoes nucleophilic substitution with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetaldehyde, while substitution with an amine may produce various substituted ethanamines.

Scientific Research Applications

2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3-4,14H2

InChI Key

UYPIWTPAPWTKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.